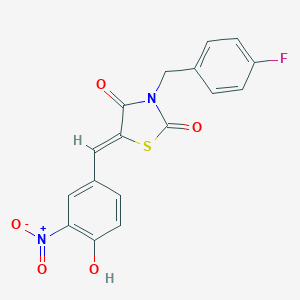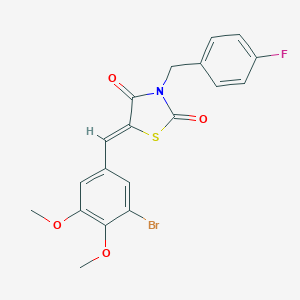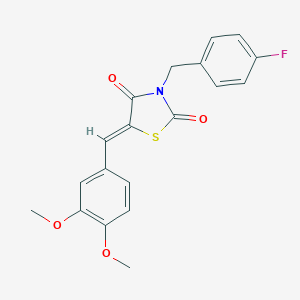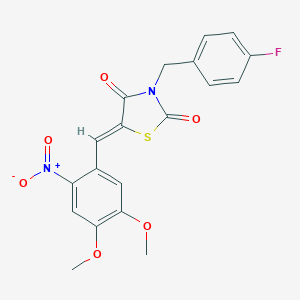![molecular formula C25H26N4O4 B302265 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302265.png)
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide, also known as ACAM-529, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. The compound has been shown to have promising results in preclinical studies, and its unique mechanism of action has garnered attention from the scientific community.
作用機序
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide works by inhibiting the activity of the mGluR5 receptor, a type of receptor found in the brain that is involved in regulating neuronal activity. Overactivity of the mGluR5 receptor is thought to contribute to the symptoms of FXS and other neurological disorders. By inhibiting this receptor, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is able to restore normal neuronal activity and improve cognitive function.
Biochemical and Physiological Effects
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving cognitive function and reducing hyperactivity, the compound has been shown to increase the number of dendritic spines, which are important structures involved in neuronal communication. 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has also been shown to reduce the levels of certain proteins that are elevated in FXS.
実験室実験の利点と制限
One advantage of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is that it has shown promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of neurological disorders. Additionally, the compound has a unique mechanism of action that has garnered attention from the scientific community. However, one limitation of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
将来の方向性
There are a number of future directions for research on 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide. One area of focus is on optimizing the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier. Additionally, further studies are needed to determine the safety and efficacy of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide in humans. Finally, researchers are interested in exploring the potential use of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide in combination with other drugs or therapies for the treatment of neurological disorders.
合成法
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is synthesized using a multistep process that involves the coupling of various chemical intermediates. The synthesis begins with the reaction of 2-methoxyphenol with 4-nitrophenyl chloroformate to form the intermediate 2-(4-nitrophenyl)oxyphenol. This intermediate is then reacted with 2-(anilinocarbonyl)hydrazinecarboxamide to form the key intermediate, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(4-nitrophenyl)acetamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.
科学的研究の応用
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has been primarily studied for its potential use in the treatment of Fragile X Syndrome (FXS), a genetic disorder that causes intellectual disability and behavioral problems. The compound has been shown to improve cognitive function and reduce hyperactivity in animal models of FXS. Additionally, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has shown promise in treating other neurological disorders such as autism spectrum disorder and schizophrenia.
特性
製品名 |
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide |
|---|---|
分子式 |
C25H26N4O4 |
分子量 |
446.5 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C25H26N4O4/c1-17-9-11-21(13-18(17)2)27-24(30)16-33-22-12-10-19(14-23(22)32-3)15-26-29-25(31)28-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,30)(H2,28,29,31)/b26-15- |
InChIキー |
MIKURTOAPRCZGW-YSMPRRRNSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC(=O)NC3=CC=CC=C3)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)



![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)



![3-(4-bromobenzyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B302201.png)
![3-(4-Bromobenzyl)-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302203.png)
![3-(4-bromobenzyl)-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302204.png)
